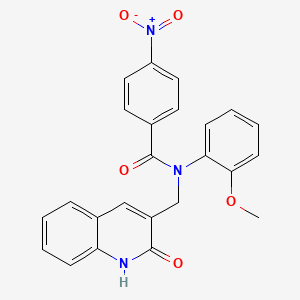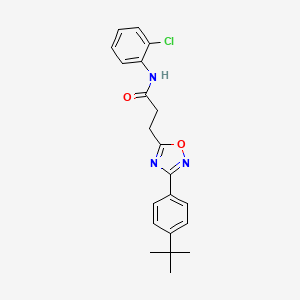
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-chlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-chlorophenyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TBOPP and is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of TBOPP involves its ability to interact with specific receptors in the body, leading to the modulation of various physiological processes. Specifically, TBOPP has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and other neurological functions. This interaction leads to the modulation of the receptor's activity, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
TBOPP has been shown to have several biochemical and physiological effects, including the modulation of the GABA-A receptor's activity, leading to the regulation of anxiety, sleep, and other neurological functions. Additionally, TBOPP has been shown to have anticonvulsant and muscle relaxant properties, making it a potential therapeutic agent for the treatment of epilepsy and muscle spasms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TBOPP for lab experiments is its ability to interact with specific receptors in the body, leading to the modulation of various physiological processes. Additionally, TBOPP has been shown to have anticonvulsant and muscle relaxant properties, making it a potential therapeutic agent for the treatment of epilepsy and muscle spasms. However, one limitation of TBOPP for lab experiments is its potential toxicity and side effects, which may limit its use in certain settings.
Orientations Futures
There are several future directions for research involving TBOPP, including further investigation into its potential therapeutic applications, such as the treatment of epilepsy and muscle spasms. Additionally, future research may focus on the development of new compounds that are based on the structure of TBOPP, with the goal of improving its efficacy and reducing its potential toxicity and side effects. Finally, future research may focus on the development of new techniques for the synthesis of TBOPP, with the goal of improving its yield and reducing the cost of production.
Méthodes De Synthèse
The synthesis of TBOPP involves a series of chemical reactions that result in the formation of the final compound. The most common method of synthesis involves the reaction of 2-chlorobenzonitrile with tert-butylamine, followed by the reaction of the resulting intermediate with 4-(tert-butyl)phenylhydrazine. The final step involves the reaction of the resulting intermediate with 2-chloro-N-(2-chlorophenyl)propanamide, resulting in the formation of TBOPP.
Applications De Recherche Scientifique
TBOPP has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to interact with specific receptors in the body, leading to the modulation of various physiological processes. Specifically, TBOPP has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and other neurological functions.
Propriétés
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-21(2,3)15-10-8-14(9-11-15)20-24-19(27-25-20)13-12-18(26)23-17-7-5-4-6-16(17)22/h4-11H,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIXTPCSZQBIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689624.png)
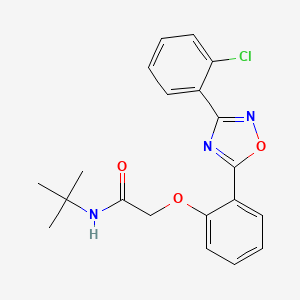
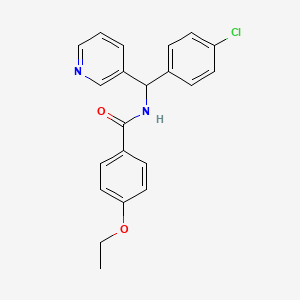
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7689643.png)

![4-(tert-butyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689663.png)
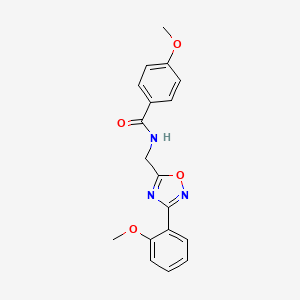
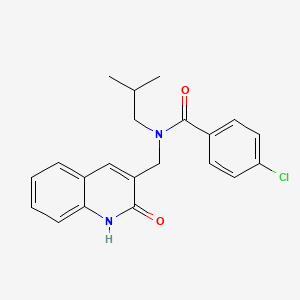
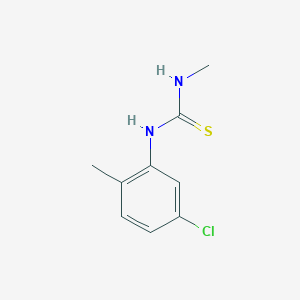
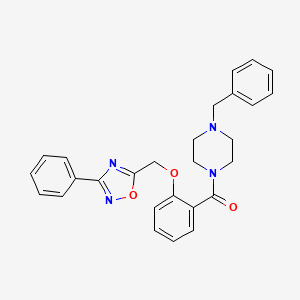
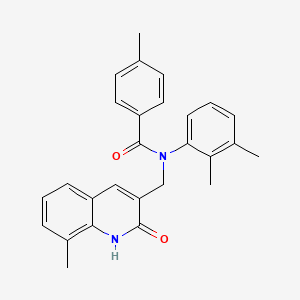
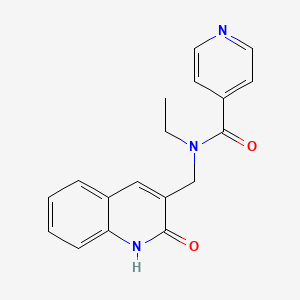
![4-methoxy-N-(2-phenoxyphenyl)-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7689698.png)
